
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide, also known as GW 9662, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用机制
The mechanism of action of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 involves its binding to the ligand-binding domain of PPARγ, which prevents the activation of the receptor by its natural ligands such as thiazolidinediones. This results in the inhibition of PPARγ-mediated transcriptional activation of target genes, which are involved in various physiological processes such as adipocyte differentiation, glucose metabolism, and inflammation.
Biochemical and Physiological Effects
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has been shown to have various biochemical and physiological effects in different biological systems. In adipocytes, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 inhibits the differentiation of preadipocytes into mature adipocytes by blocking the activation of PPARγ. In skeletal muscle cells, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 inhibits glucose uptake and metabolism by blocking the activation of PPARγ. In the liver, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 inhibits the expression of genes involved in glucose and lipid metabolism by blocking the activation of PPARγ. Inflammatory responses are also regulated by PPARγ, and 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of PPARγ.
实验室实验的优点和局限性
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has several advantages as a research tool, including its selectivity for PPARγ and its ability to block the activation of the receptor by its natural ligands. However, there are also some limitations to the use of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 in lab experiments. For example, 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has been shown to have off-target effects on other nuclear receptors such as PPARα and PPARδ, which may affect the interpretation of experimental results. Additionally, the use of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 in vivo may be limited by its poor solubility and bioavailability.
未来方向
There are several future directions for the research on 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662. One potential direction is the development of more selective and potent PPARγ antagonists that can be used to study the functions of PPARγ in different biological systems. Another direction is the investigation of the role of PPARγ in diseases such as obesity, diabetes, and cancer, and the development of PPARγ-targeted therapies for these diseases. Additionally, the use of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 in combination with other research tools such as CRISPR-Cas9 gene editing may provide new insights into the functions of PPARγ in different biological systems.
合成方法
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenol to form 4-(4-chlorophenylsulfamoyl)phenol. This intermediate product is then reacted with 2-bromoacetic acid to form 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662.
科学研究应用
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 has been extensively used in scientific research to study the role of peroxisome proliferator-activated receptor gamma (PPARγ) in various physiological processes. PPARγ is a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and cell differentiation. 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 is a selective antagonist of PPARγ, which means it inhibits the activation of PPARγ by its ligands. This property makes 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(2-hydroxyethyl)acetamide 9662 a valuable tool for studying the functions of PPARγ in different biological systems.
属性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c17-12-1-3-13(4-2-12)19-25(22,23)15-7-5-14(6-8-15)24-11-16(21)18-9-10-20/h1-8,19-20H,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQKVCZBRJEJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(2-hydroxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


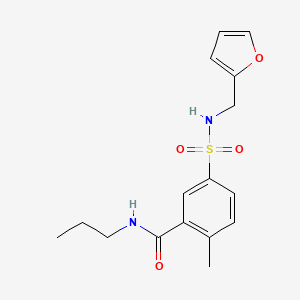
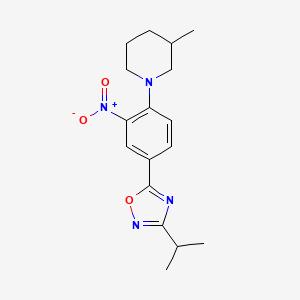
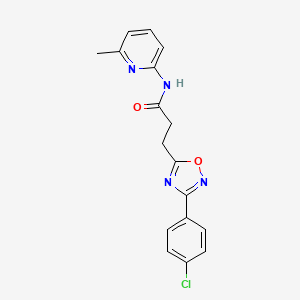
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
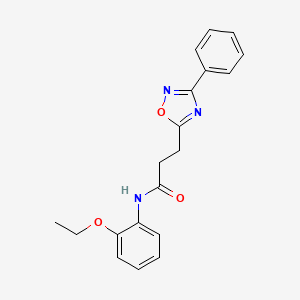
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)


![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

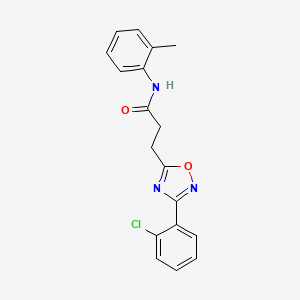
![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)
